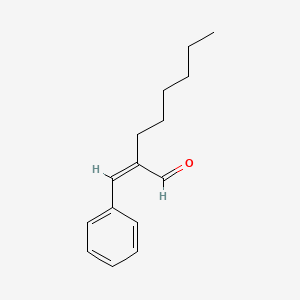

2-Benzylideneoctanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-2-benzylideneoctanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUHFMWKWLOQMM-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=CC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C(=C/C1=CC=CC=C1)/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Pale yellow liquid, jasmine like odour | |

| Record name | Octanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Hexylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | alpha-Hexylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.961 | |

| Record name | alpha-Hexylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

101-86-0, 364364-06-7 | |

| Record name | Hexyl cinnamic aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexylcinnamaldehyde, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364364067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-hexylcinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXYLCINNAMALDEHYDE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2WS93I0OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzylideneoctanal: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylideneoctanal, commonly known in the fragrance industry as alpha-hexylcinnamaldehyde (B145862) (HCA), is an aromatic aldehyde renowned for its characteristic jasmine-like floral scent.[1] While it occurs naturally in the essential oil of chamomile, the vast majority of HCA used commercially is produced synthetically.[1] It is a key constituent in a wide array of consumer products, including perfumes, cosmetics, soaps, and household cleaners, where it functions as a fragrance and fixative.[2] Beyond its olfactory properties, recent scientific investigations have highlighted its potential biological activities, including roles as a chemosensitizing agent in oncology and as a larvicide, making it a molecule of increasing interest to the drug development and life sciences research communities.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectral characterization, and known biological activities of this compound.

Chemical Structure and Identification

This compound is a member of the cinnamaldehyde (B126680) class of compounds, featuring a hexyl substituent at the alpha position of the propenal backbone. The molecule exists primarily as the (E)-isomer due to greater steric stability.

| Identifier | Value |

| IUPAC Name | (2E)-2-benzylideneoctanal |

| Synonyms | alpha-Hexylcinnamaldehyde, Hexyl Cinnamal, HCA[2][3] |

| CAS Number | 101-86-0 |

| Molecular Formula | C₁₅H₂₀O |

| SMILES | CCCCCC/C(=C/C1=CC=CC=C1)/C=O |

| InChI | InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+ |

Physicochemical Properties

This compound is a pale yellow liquid at room temperature with low volatility. It is nearly insoluble in water but demonstrates good solubility in organic solvents and oils.[1]

| Property | Value |

| Molecular Weight | 216.32 g/mol |

| Appearance | Pale yellow liquid[1] |

| Odor | Floral, jasmine-like[1] |

| Boiling Point | ~308 °C at 760 mmHg |

| Melting Point | ~4 °C |

| Density | ~0.95 g/cm³ at 25 °C[4] |

| Flash Point | ~147 °C[2] |

| Vapor Pressure | ~0.0002 hPa at 20 °C[2] |

| Water Solubility | 2.75 mg/L[3] |

| LogP | 4.8[2] |

Synthesis

The industrial synthesis of this compound is primarily achieved through a base-catalyzed crossed-aldol or Knoevenagel condensation reaction between benzaldehyde (B42025) and n-octanal.

Experimental Protocol: Base-Catalyzed Aldol Condensation

This protocol describes a general laboratory-scale synthesis.

Materials:

-

Benzaldehyde (1.0 eq)

-

n-Octanal (1.0 eq)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) as a 10% aqueous solution (catalytic amount)

-

Ethanol (as solvent)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Stir plate, round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde and an equimolar amount of n-octanal, dissolved in ethanol.

-

Catalyst Addition: While stirring at room temperature, slowly add the aqueous NaOH or KOH solution to the flask. The reaction is exothermic. Maintain the temperature between 25-40 °C, using a water bath for cooling if necessary.

-

Reaction: Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., 1M HCl).

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by vacuum distillation to yield a pale yellow liquid.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aldehydic, vinylic, aromatic, and aliphatic protons.

| Proton Assignment | Approx. Chemical Shift (δ) ppm |

| Aldehyde (-CHO) | 9.34 |

| Vinylic (=CH-Ph) | 7.19 |

| Aromatic (C₆H₅) | 7.39 - 7.48 |

| Allylic (-CH₂-C=) | 2.52 |

| Aliphatic (-CH₂-) | 1.29 - 1.49 |

| Terminal Methyl (-CH₃) | 0.88 |

| (Data corresponds to a spectrum in CDCl₃ at 400 MHz) |

¹³C NMR Spectroscopy

Definitive assignment of all carbon signals typically requires 2D NMR techniques (e.g., HSQC/HMBC). However, the approximate chemical shifts can be predicted based on the functional groups present.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Aldehyde (C=O) | 190 - 195 |

| Vinylic (C=CH) | 150 - 155 |

| Vinylic (C=CH) | 138 - 142 |

| Aromatic (Quaternary) | 134 - 137 |

| Aromatic (CH) | 128 - 131 |

| Aliphatic (CH₂, CH₃) | 14 - 32 |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorptions corresponding to the carbonyl and alkene functionalities.

| Vibration | Approx. Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aldehyde) | 2830-2695 | Medium |

| C-H stretch (Aromatic/Vinylic) | 3100-3000 | Medium |

| C-H stretch (Aliphatic) | 3000-2850 | Strong |

| C=O stretch (α,β-unsaturated Aldehyde) | 1705-1680 | Strong |

| C=C stretch (Alkene) | 1645-1620 | Medium |

| C=C stretch (Aromatic) | 1600, 1475 | Medium-Weak |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry shows a distinct molecular ion peak and characteristic fragmentation patterns.

| m/z (relative intensity) | Possible Fragment |

| 216 (45) | [M]⁺ (Molecular Ion) |

| 187 | [M-CHO]⁺ |

| 145 | [M-C₅H₁₁]⁺ |

| 129 | [C₁₀H₉]⁺ |

| 117 | [C₉H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| (Data from EI-MS at 70 eV) |

Biological Activity and Mechanisms of Action

Chemosensitization in Cancer Cells

Studies have shown that this compound (HCA) can act as a chemosensitizing agent, enhancing the cytotoxic effects of chemotherapeutic drugs like doxorubicin (B1662922) in human cancer cell lines. This effect is particularly notable as HCA itself exhibits low cytotoxicity. The proposed mechanisms involve the modulation of multidrug resistance (MDR).

Two primary pathways are suggested:

-

Inhibition of ABC Transporters: HCA may interfere with the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which act as efflux pumps to remove cytotoxic drugs from cancer cells. By inhibiting these pumps, HCA increases the intracellular accumulation and efficacy of the chemotherapeutic agent.

-

Alteration of Membrane Permeability: As a lipophilic molecule, HCA can intercalate into the lipid bilayer of the cell membrane. This interaction can disrupt membrane integrity and fluidity, potentially increasing its permeability to co-administered drugs.

Larvicidal Activity

Research has identified this compound and its derivatives as potent larvicides against mosquito species like Aedes albopictus. The mechanism of action appears distinct from common neurotoxic insecticides. Histopathological analysis suggests that these compounds induce injury to the intestinal epithelial cells of the larvae. This damage is correlated with the inhibition of phosphatase activity, a critical enzymatic function in the insect gut, ultimately leading to mortality.

Safety and Handling

This compound is classified as a skin sensitizer (B1316253) and can cause allergic reactions in susceptible individuals.[1] It is also recognized as being toxic to aquatic life with long-lasting effects. Standard laboratory personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, should be worn during handling. Work should be conducted in a well-ventilated area or fume hood. Store in a cool, dry place away from strong oxidizing agents and direct sunlight.[1]

Conclusion

This compound is a multifaceted compound with a well-established role in the fragrance industry and emerging potential in the biomedical field. Its chemical structure, characterized by an α,β-unsaturated aldehyde conjugated to an aromatic ring with an extended alkyl chain, dictates its physicochemical properties and reactivity. While its synthesis is straightforward, its biological activities, particularly as a chemosensitizer and insecticide, present compelling avenues for future research and development. A thorough understanding of its chemical properties and mechanisms of action is crucial for professionals seeking to harness its potential in new therapeutic and vector-control applications.

References

physicochemical characteristics of 2-benzylideneoctanal

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Benzylideneoctanal

Introduction

This compound, also known by synonyms such as alpha-Hexylcinnamaldehyde (HCA), is an aromatic aldehyde widely utilized as a fragrance ingredient in perfumes, cosmetics, and various personal care products.[1][2] It imparts a characteristic floral, jasmine-like scent, particularly upon dilution.[1][3] While it occurs naturally in the essential oil of chamomile, the vast majority of commercial this compound is produced synthetically.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the tables below. This information is critical for its application, formulation, and safety assessment.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(Phenylmethylene)octanal[1] or (2E)-2-benzylideneoctanal[4] |

| CAS Number | 101-86-0[1] |

| Chemical Formula | C₁₅H₂₀O[1] |

| Molecular Weight | 216.32 g/mol [2][4] |

| SMILES | CCCCCCC(=CC1=CC=CC=C1)C=O[2] |

| InChI | InChI=1S/C15H20O/c1-2-3-4-5-6-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+[4] |

| EC Number | 202-983-3[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Pale yellow to yellow clear liquid or solid[1] |

| Odor | Jasmine-like, floral, sweet[1][2][3] |

| Melting Point | ~ -11°C[1]; 4°C[4][5] |

| Boiling Point | 270°C[1]; 305°C[3]; 308.1°C at 760 mmHg[3]; 309°C (est.)[2] |

| Density | 0.954 g/cm³[3]; 0.950-0.961 g/mL[4]; 0.96 g/mL @ 20°C[5] |

| Flash Point | > 93°C[3]; 140.5°C[3]; 147.45°C (est.)[2] |

| Vapor Pressure | 0.000697 mmHg @ 25°C[3]; 0.0002 hPa @ 20°C (est.)[2] |

| Refractive Index | 1.529[3]; 1.547-1.553[4] |

| XLogP3-AA | 4.8[1][2] |

| Topological Polar Surface Area | 17.1 Ų[1] |

| Complexity | 212[1] |

Table 3: Solubility Data

| Solvent | Solubility |

| Water | Nearly insoluble; 2.75 mg/L[1]; 0.05 g/L @ 25°C[2] |

| Oils | Soluble in most fixed oils and mineral oil[1][3] |

| Ethanol | Soluble (1 mL in 1 mL of 90% ethanol)[3]; 2328.39 g/L @ 25°C[2] |

| Propylene Glycol | Insoluble[1][3] |

| Glycerol | Insoluble[1][3] |

| Acetone | 5738.21 g/L @ 25°C[2] |

| Toluene | 1727.61 g/L @ 25°C[2] |

Table 4: Safety and Toxicity

| Parameter | Value |

| Acute Oral LD50 (Rats) | 3.1 g/kg[3] |

| Acute Dermal LD50 (Rabbits) | > 3 g/kg[3] |

| Hazard Class | Potential allergen[1], Irritant[2] |

| GHS Hazard Statements | H411: Toxic to aquatic life with long lasting effects[6] |

Experimental Protocols

Synthesis: Aldol (B89426) Condensation of Benzaldehyde (B42025) and Octanal (B89490)

The primary industrial synthesis of this compound involves a base-catalyzed crossed aldol condensation between benzaldehyde and octanal.[1] A generalized laboratory protocol is detailed below.

Objective: To synthesize this compound via a crossed aldol condensation reaction.

Materials:

-

Benzaldehyde

-

Octanal

-

Base catalyst (e.g., Sodium Hydroxide or Potassium Hydroxide)

-

Solvent (e.g., Ethanol)

-

Separatory Funnel

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

-

Drying agent (e.g., Anhydrous Magnesium Sulfate)

-

Rotary evaporator

-

Purification system (e.g., Vacuum distillation or Column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the base catalyst (e.g., 10 mol%) in a suitable solvent like ethanol.

-

Aldehyde Addition: To the stirred basic solution, add octanal (1.0 equivalent). Subsequently, add benzaldehyde (1.0-1.2 equivalents) dropwise at a controlled temperature (e.g., room temperature) to minimize the self-condensation of octanal.

-

Reaction: After the addition is complete, the mixture is typically stirred at room temperature or gently heated (e.g., 40-60°C) for several hours to drive the condensation and subsequent dehydration to completion. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

-

Isolation: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Protocol

Proper handling is essential to ensure safety in the laboratory.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][5]

Handling:

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1][6]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1][6]

-

Avoid contact with skin and eyes.[6]

Storage:

-

Store in a cool, dry, and well-ventilated place away from direct sunlight.[1]

-

Keep containers tightly sealed to prevent contamination and evaporation.[1][7]

-

Store away from strong oxidizing agents and acids.[1]

Visualizations

Synthesis Pathway

The synthesis of this compound is a classic example of a Claisen-Schmidt condensation, a type of crossed aldol condensation.

Caption: Synthesis of this compound via Claisen-Schmidt condensation.

Potential Biological Interaction Pathways

While this compound is primarily used for its fragrance, natural aldehydes exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[8] These activities often stem from interactions with key cellular proteins. The following diagram illustrates a conceptual pathway for how an aldehyde compound might exert biological effects.

Caption: Conceptual pathways for the biological activity of an aldehyde compound.

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: Data is available and compiled in databases such as the NIST WebBook.[9]

-

Mass Spectrometry (MS): Electron ionization mass spectra are available, providing fragmentation patterns for structural elucidation.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectral data have been reported and are crucial for confirming the molecular structure.[11]

Stability and Reactivity

-

Stability: this compound is generally stable under normal storage conditions.[1] Commercial preparations often contain a stabilizer, such as 2,6-di-tert-butyl-4-methoxyphenol (B167138) (BHT), to prevent oxidation.[1]

-

Conditions to Avoid: Exposure to high temperatures, direct sunlight, open flames, and strong oxidizing agents should be avoided to prevent degradation.[1]

-

Reactivity: The α,β-unsaturated aldehyde functionality makes it susceptible to nucleophilic addition reactions and oxidation. The hydrocarbon chain is relatively unreactive.[1]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. scent.vn [scent.vn]

- 3. chembk.com [chembk.com]

- 4. alpha-Hexylcinnamaldehyde | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemical.kao.com [chemical.kao.com]

- 6. eternis.com [eternis.com]

- 7. chemtexusa.com [chemtexusa.com]

- 8. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]

- 9. Octanal, 2-(phenylmethylene)- [webbook.nist.gov]

- 10. Octanal, 2-(phenylmethylene)- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

2-benzylideneoctanal CAS number and molecular weight

An In-Depth Technical Guide to 2-Benzylideneoctanal

This technical guide provides a comprehensive overview of this compound, also widely known as α-hexylcinnamaldehyde. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, biological activities, and analytical methods.

Chemical and Physical Properties

This compound is a synthetic aromatic aldehyde extensively used as a fragrance ingredient in cosmetics, perfumes, and personal care products.[1] It is also found naturally in the essential oil of chamomile.[2] The compound is a pale yellow liquid with a characteristic floral, jasmine-like scent.[3][4] It is nearly insoluble in water but soluble in organic solvents like ethanol (B145695) and most fixed oils.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 101-86-0 | [2][5][6] |

| Molecular Formula | C₁₅H₂₀O | [2][5][6] |

| Molecular Weight | 216.32 g/mol | [3][6][7] |

| Appearance | Pale yellow liquid | [3][4] |

| Odor | Floral, jasmine-like | [4] |

| Boiling Point | 308 °C (581 K) | [2] |

| 174-176 °C at 15 mmHg | [7] | |

| Density | 0.95 g/mL at 25 °C | [2][7] |

| Refractive Index | n20/D 1.545-1.555 | [7] |

| Solubility | Insoluble in water; Soluble in ethanol and oils | [2][3][4] |

| Flash Point | 113 °C (closed cup) | [7] |

Synthesis

The primary industrial production method for this compound is a base-catalyzed crossed-aldol condensation (or Knoevenagel condensation) reaction between benzaldehyde (B42025) and octanal (B89490).[2]

Experimental Protocol: Synthesis via Aldol Condensation

While detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined as follows:

-

Reactant Preparation : Equimolar amounts of benzaldehyde and octanal are prepared.

-

Catalysis : A base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), is dissolved in a suitable solvent, often an alcohol like ethanol.

-

Reaction : The aldehydes are slowly added to the catalyst solution under controlled temperature conditions to manage the exothermic reaction. The mixture is stirred until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up : The reaction mixture is neutralized with an acid. The organic layer is separated, washed with water and brine to remove impurities and the catalyst.

-

Purification : The crude product is dried over an anhydrous salt (e.g., MgSO₄) and then purified, typically by vacuum distillation, to yield pure this compound.

Biological Activity and Toxicology

This compound is recognized for several biological effects, ranging from skin sensitization to potential anticancer applications. It is generally regarded as safe (GRAS) for its use as a flavoring agent by the U.S. FDA.[8][9]

Toxicology and Safety

The primary health concern associated with this compound is skin sensitization, which can cause contact allergies in susceptible individuals.[2][9] However, its acute oral and dermal toxicity is low.

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 3100 mg/kg | [8][9] |

| LD₅₀ | Rabbit | Dermal | > 3000 mg/kg | [8] |

Antimicrobial Activity

Studies have investigated the antimicrobial properties of this compound and its derivatives. For instance, α-hexylcinnamaldehyde oxime demonstrated inhibitory activity against Staphylococcus aureus and Legionella pneumophila.[6]

Chemosensitizing Effects in Cancer Cells

Research has shown that α-hexylcinnamaldehyde can synergistically increase the cytotoxicity of the chemotherapeutic drug doxorubicin (B1662922) in human cancer cell lines, including Caco-2 and CCRF/CEM.[10] While it exhibits low cytotoxicity on its own, it enhances the antiproliferative effect of doxorubicin.[10] The proposed mechanism involves an interference with ATP-binding cassette (ABC) transporters and a potential alteration of cell membrane permeability, which can lead to increased intracellular drug accumulation.[10][11]

Analytical Methodologies

The quantification and identification of this compound, particularly in complex matrices like cosmetic products, are crucial for quality control and regulatory compliance. The most common analytical techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1]

Experimental Protocol: Determination in Cosmetics via GC-MS

A typical workflow for the analysis of this compound in a cosmetic cream involves extraction followed by chromatographic analysis.

-

Sample Preparation : A known amount of the cosmetic product is dissolved in a suitable organic solvent.

-

Extraction : Solid-Phase Microextraction (SPME) is a common technique used to extract and concentrate volatile and semi-volatile compounds like this compound from the sample matrix.

-

GC-MS Analysis : The extracted analytes are desorbed from the SPME fiber in the hot inlet of a gas chromatograph. The compounds are separated based on their volatility and interaction with the GC column.

-

Detection and Quantification : A Mass Spectrometer (MS) is used for detection, providing both qualitative identification based on the mass spectrum and quantitative data based on peak area.[1] An analytical standard of α-hexylcinnamaldehyde is used for calibration.[7]

References

- 1. α-Hexylcinnamaldehyde Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. alpha-Hexylcinnamaldehyde | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cytotoxicity, early safety screening, and antimicrobial potential of minor oxime constituents of essential oils and aromatic extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. a-Hexylcinnamaldehyde analytical standard 101-86-0 [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. α-Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Natural Occurrence of 2-Benzylideneoctanal in Essential Oils: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylideneoctanal, a substituted cinnamaldehyde (B126680) derivative commercially known as hexyl cinnamal, is a widely utilized fragrance ingredient in the cosmetic and perfume industries.[1] While predominantly synthesized chemically for commercial purposes, this compound is also a naturally occurring compound found in the essential oils of a limited number of plant species. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence of this compound, detailing the plant sources, available (though limited) quantitative data, and the methodologies for its extraction and analysis. Additionally, it explores the known biological activities of this compound, with a focus on its role as a skin sensitizer, and presents relevant experimental workflows and a proposed signaling pathway.

Natural Occurrence of this compound

The natural presence of this compound has been reported in a few plant species. However, it is consistently noted that its concentration in these natural sources is very low, which makes its commercial extraction from plants economically unviable.[2] The primary natural source cited in the literature is chamomile, with other mentions including Plectranthus and Solanum species.

Plant Sources

The following table summarizes the plant species reported to contain this compound. Despite extensive literature searches, specific quantitative data on the concentration of this compound in the essential oils of these plants are largely unavailable, reflecting its status as a trace component.

| Plant Species | Family | Plant Part | Common Name | Concentration of this compound | References |

| Chamaemelum nobile (L.) All. | Asteraceae | Flowers | Roman Chamomile | Not Quantified in available literature | [1][2][3] |

| Matricaria recutita L. | Asteraceae | Flowers | German Chamomile | Not Quantified in available literature | [2][4] |

| Plectranthus glabratus | Lamiaceae | - | - | Reported, but not quantified | [1][5] |

| Solanum lycopersicum L. | Solanaceae | Fruit | Tomato | Reported, but not quantified | [5] |

Experimental Protocols

The extraction and analysis of this compound from plant matrices rely on standard techniques for volatile compounds, primarily steam or hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oils

2.1.1. Steam Distillation

Steam distillation is a common method for extracting essential oils from plant material.[6]

-

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.

-

Apparatus: A steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a Clevenger-type apparatus).

-

Procedure:

-

The fresh or dried plant material (e.g., chamomile flowers) is placed in the distillation flask.

-

Steam is introduced into the bottom of the flask, passing through the plant material.

-

The volatile compounds, including this compound, are carried over with the steam.

-

The vapor mixture is cooled and condensed in the condenser.

-

The essential oil, being immiscible with water, is collected in a separator.

-

The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.[6]

-

2.1.2. Hydrodistillation

In hydrodistillation, the plant material is directly boiled in water.[7]

-

Principle: The plant material is immersed in water, and the mixture is heated to boiling. The resulting steam, rich in volatile compounds, is then condensed and collected.

-

Apparatus: A distillation flask, a condenser, and a collection vessel.

-

Procedure:

-

The plant material is placed in the distillation flask with a sufficient amount of water.

-

The flask is heated to boiling.

-

The steam and volatilized essential oil components are passed through the condenser.

-

The condensed mixture of oil and water is collected, and the oil is separated.

-

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most suitable technique for the identification and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[8]

-

Principle: The essential oil sample is injected into a gas chromatograph, where its components are separated based on their volatility and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

General GC-MS Parameters for Essential Oil Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).[9]

-

Carrier Gas: Helium at a constant flow rate.[9]

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with a wide range of boiling points. For example, starting at 60°C, holding for a few minutes, and then ramping up to 240-280°C at a rate of 3-10°C/min.[10]

-

MS Detector: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from 40 to 400 amu.

-

-

Quantitative Analysis: For accurate quantification, a validated method is necessary. While a specific validated method for this compound in essential oils was not found in the reviewed literature, a method for the quantification of synthetic hexyl cinnamal and its impurities using 2D GC-FID has been developed and validated according to ICH guidelines.[11] This methodology can be adapted for quantification in essential oils.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., hexane (B92381) or ethanol).

-

Internal Standard: An internal standard (a compound not present in the sample with similar chemical properties) should be added to both the standard solutions and the samples to improve accuracy and precision.

-

Analysis: Analyze the standard solutions and the essential oil samples under the same GC-MS conditions.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standard solutions. The concentration of this compound in the sample can then be determined from this curve. For higher selectivity and sensitivity, the mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, targeting specific ions of this compound.[10]

-

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. The most documented biological effect is its potential to cause skin sensitization, leading to allergic contact dermatitis in susceptible individuals.[12][13]

Skin Sensitization

This compound is classified as a weak skin sensitizer.[13]

-

Mechanism: Like many fragrance allergens, this compound is a hapten. Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when they bind to a carrier protein in the skin.[12] The aldehyde group in this compound is reactive and can form covalent bonds with skin proteins, creating a hapten-protein conjugate. This conjugate is then recognized as a foreign antigen by the immune system, initiating a cascade of events that leads to sensitization.

-

Signaling Pathway: The precise signaling pathways involved in this compound-induced skin sensitization are not fully elucidated. However, the general pathway for hapten-induced skin sensitization involves the activation of dendritic cells (Langerhans cells) in the epidermis, their migration to the draining lymph nodes, and the subsequent activation and proliferation of hapten-specific T-lymphocytes. Upon re-exposure to the same hapten, these memory T-cells are activated, leading to an inflammatory response characteristic of allergic contact dermatitis.

Other Reported Biological Activities

-

Antimicrobial and Antioxidant Properties: Some sources suggest that this compound may possess antimicrobial and antioxidant properties, although detailed studies are lacking.[14]

-

Chemosensitizing Effects: One study indicated that α-hexylcinnamaldehyde could enhance the antiproliferative effect of doxorubicin (B1662922) in certain cancer cell lines, suggesting a potential chemosensitizing role.[4] This finding warrants further investigation.

-

Cytotoxicity: Studies on structurally related benzylidene compounds have demonstrated cytotoxic effects against various cancer cell lines.[15] However, specific data on the cytotoxicity of this compound is limited.

Mandatory Visualizations

Caption: Experimental workflow for the extraction and quantification of this compound.

References

- 1. HEXYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. Hexyl cinnamal - Descrizione [tiiips.com]

- 5. 2-(Phenylmethylene)octanal | C15H20O | CID 7585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. GC-MS AND Chemometric Analysis of the Essential Oils Obtained from Mexican Commercial Chamomilla Recutita Teas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajpaonline.com [ajpaonline.com]

- 9. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. researchgate.net [researchgate.net]

- 14. Hexyl Cinnamal | Hexyl cinnamic aldehyde | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 15. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Benzylideneoctanal in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-benzylideneoctanal, a common fragrance and flavoring agent, in a range of organic solvents. Understanding the solubility of this α,β-unsaturated aldehyde is critical for its application in formulations, chemical synthesis, and toxicological studies. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a generalized workflow for such analyses.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a liquid solute like this compound, miscibility is often the term used. The principle of "like dissolves like" is a fundamental concept, suggesting that non-polar compounds are more soluble in non-polar solvents, and polar compounds are more soluble in polar solvents. This compound, with its significant non-polar hydrocarbon tail and aromatic ring, is expected to be readily soluble in non-polar organic solvents.[1] Its aldehyde group provides a degree of polarity, allowing for some interaction with more polar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various organic solvents at 25°C.

| Solvent | Chemical Class | Solubility (g/L) |

| Acetone | Ketone | 5738.21[2] |

| Ethyl Acetate | Ester | 5474.98[2] |

| Dimethylformamide (DMF) | Amide | 5041.6[2] |

| Acetonitrile (B52724) | Nitrile | 3378.1[2] |

| Methyl Acetate | Ester | 3226.85[2] |

| Tetrahydrofuran (THF) | Ether | 3008.39[2] |

| 1,4-Dioxane | Ether | 2972.09[2] |

| Ethanol | Alcohol | 2328.39[2] |

| Methanol | Alcohol | 2186.76[2] |

| n-Propanol | Alcohol | 1953.04[2] |

| Toluene | Aromatic Hydrocarbon | 1727.61[2] |

| n-Butanol | Alcohol | 1659.9[2] |

| Isopropanol | Alcohol | 1417.23[2] |

| Isobutanol | Alcohol | 1176.97[2] |

| Water | Protic Solvent | 0.05[2] |

| Glycerol | Polyol | Insoluble[3] |

| Propylene Glycol | Diol | Insoluble[3] |

| Mineral Oil | Hydrocarbon | Soluble[3] |

| Fixed Oils | Lipids | Soluble[3] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies that can be employed to ascertain the solubility of this compound.

Equilibrium Solubility Method

This gravimetric method is a highly accurate technique for determining the solubility of a substance in a particular solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial. This creates a supersaturated solution.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A shaker bath or a rotating wheel is recommended for consistent mixing.

-

Phase Separation: After equilibration, the solution is allowed to stand undisturbed to allow for the separation of the undissolved solute. Centrifugation can be used to expedite this process.

-

Sample Extraction: A known volume of the clear, saturated supernatant is carefully extracted. It is crucial to use a syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved solid particles.

-

Quantification: The concentration of this compound in the filtered aliquot is determined using a validated analytical method. Suitable techniques include High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).[4][5][6]

-

Calculation: The solubility is calculated from the determined concentration of the saturated solution and is typically expressed in units such as g/L or mol/L.

Visual "Cloud Point" Method

This is a simpler, more rapid method for estimating solubility, particularly for liquid solutes.

Methodology:

-

Titration Setup: A known volume of the solvent is placed in a clear, sealed container equipped with a magnetic stirrer.

-

Analyte Addition: this compound is incrementally added to the solvent while continuously stirring.

-

Endpoint Determination: The endpoint is reached when the solution becomes persistently cloudy or turbid, indicating that the saturation point has been exceeded.

-

Calculation: The total volume of this compound added to reach the cloud point is used to calculate the approximate solubility.

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for the equilibrium solubility method. Due to its aldehyde functional group and aromatic ring, several analytical techniques are applicable.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is a suitable approach for quantification. The mobile phase would typically consist of a mixture of acetonitrile and water.

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) is a powerful technique for analyzing volatile compounds like this compound. A capillary column and a suitable temperature program are required for good separation.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative determination of this compound solubility using the equilibrium solubility method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

The solubility of this compound is highest in polar aprotic and non-polar organic solvents and extremely low in water. This solubility profile is consistent with its chemical structure, which contains both non-polar and moderately polar functionalities. The provided experimental protocols offer robust methods for researchers to determine the solubility of this compound in other solvents of interest, which is essential for formulation development, synthesis, and safety assessments.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Benzylideneoctanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylideneoctanal, a widely utilized aromatic aldehyde in the fragrance and cosmetic industries, is valued for its characteristic jasmine-like scent and relative stability. This technical guide provides a comprehensive overview of the stability of this compound and its degradation pathways under various stress conditions. Understanding these aspects is crucial for formulation development, ensuring product quality, and meeting regulatory requirements. This document details the intrinsic stability of the molecule and explores its degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. Experimental protocols for stability testing and analytical methodologies for the identification and quantification of degradants are also presented.

Introduction

This compound, also known as alpha-hexyl cinnamaldehyde, is an α,β-unsaturated aldehyde that is a key component in many fragrance formulations. Its chemical structure, featuring a conjugated system, contributes to its characteristic aroma but also presents potential sites for chemical instability. While generally considered stable under normal storage conditions, exposure to environmental factors such as heat, light, and oxidizing agents can lead to degradation, resulting in loss of fragrance, discoloration, and the formation of potentially sensitizing or otherwise undesirable byproducts.[1][2] This guide synthesizes available data on the stability profile of this compound and delineates its degradation pathways, providing a scientific foundation for its effective use in various applications.

Intrinsic Stability and General Handling

Under ambient conditions, this compound is a pale yellow liquid with good stability.[1][2][3] It is notably stable in alkaline environments, which makes it a suitable fragrance ingredient for soap manufacturing.[3][4] However, to ensure its long-term stability and prevent degradation, it is recommended to store this compound in a cool, dry, and dark place, in tightly sealed containers to protect it from light and air.[1][2] Commercial preparations often contain stabilizers, such as antioxidants like 2,6-di-tert-butyl-4-methoxyphenol (B167138) (BHT), to inhibit oxidative degradation.[5]

Table 1: General Stability and Handling Recommendations for this compound

| Parameter | Recommendation | Citation(s) |

| Storage Temperature | Cool, ambient temperatures. | [1][2] |

| Light Exposure | Store in the dark; use opaque containers. | [1][2] |

| Atmosphere | Store under an inert atmosphere if possible; avoid prolonged exposure to air. | [1][2] |

| pH | Stable in alkaline conditions. | [3][4] |

| Additives | Antioxidants (e.g., BHT) are often added to commercial products. | [5] |

Degradation Pathways

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for elucidating potential degradation pathways.[1][6][7] While specific forced degradation data for this compound is limited in publicly available literature, its degradation pathways can be inferred from the known reactivity of α,β-unsaturated aldehydes and related fragrance compounds.

Oxidative Degradation

Oxidative degradation is a primary concern for aldehydes.[8] Exposure to atmospheric oxygen, especially when catalyzed by light or heat, can initiate autoxidation. The principal pathway for the oxidative degradation of fragrant aldehydes is believed to proceed through a Baeyer-Villiger-type oxidation. This involves the formation of a peroxy acid intermediate, which then oxidizes another aldehyde molecule to the corresponding carboxylic acid.

In the case of this compound, the primary oxidative degradation product is expected to be 2-benzylideneoctanoic acid .

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. atamankimya.com [atamankimya.com]

- 3. alpha-Hexylcinnamaldehyde | 101-86-0 [chemicalbook.com]

- 4. HEXYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 5. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. par.nsf.gov [par.nsf.gov]

Spectroscopic Profile of 2-Benzylideneoctanal: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data and analytical methodologies for the characterization of 2-benzylideneoctanal. This compound, also widely known as alpha-hexyl cinnamaldehyde, is a common ingredient in fragrances and a subject of interest in chemical research. Understanding its structural features through spectroscopic analysis is crucial for its application and development.

Executive Summary

This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The spectroscopic data is presented in clear, tabular formats to facilitate easy reference and comparison. Furthermore, detailed experimental protocols for acquiring this data are provided, ensuring reproducibility and methodological transparency. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows, enhancing the comprehension of the presented information.

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Proton NMR provides information about the different types of protons in a molecule and their neighboring environments. The following table summarizes the ¹H NMR spectral data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.42 | s | 1H | Aldehydic proton (-CHO) |

| 7.45 - 7.30 | m | 5H | Aromatic protons (C₆H₅) |

| 7.25 | s | 1H | Vinylic proton (=CH-) |

| 2.45 | t, J = 7.5 Hz | 2H | Methylene protons (-CH₂-) adjacent to the double bond |

| 1.50 - 1.20 | m | 8H | Methylene protons of the hexyl chain (-(CH₂)₄-) |

| 0.88 | t, J = 7.0 Hz | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| 194.5 | Aldehydic carbon (C=O) |

| 152.0 | Vinylic carbon (=C-) |

| 142.5 | Vinylic carbon (=CH-) |

| 134.0 | Aromatic carbon (ipso-C) |

| 129.5 | Aromatic carbons (ortho-C) |

| 128.8 | Aromatic carbons (meta-C) |

| 128.5 | Aromatic carbon (para-C) |

| 31.8 | Methylene carbon (-CH₂-) |

| 29.5 | Methylene carbon (-CH₂-) |

| 29.2 | Methylene carbon (-CH₂-) |

| 28.8 | Methylene carbon (-CH₂-) |

| 22.7 | Methylene carbon (-CH₂-) |

| 14.1 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | Medium | Aromatic C-H stretch |

| 2955 - 2855 | Strong | Aliphatic C-H stretch |

| 2720 | Weak | Aldehydic C-H stretch |

| 1685 | Strong | C=O stretch (conjugated aldehyde) |

| 1625 | Medium | C=C stretch (alkene) |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C skeletal vibrations |

| 750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[1]

| m/z | Relative Intensity (%) | Assignment |

| 216 | 40 | [M]⁺ (Molecular Ion) |

| 215 | 20 | [M-H]⁺ |

| 187 | 30 | [M-CHO]⁺ |

| 145 | 55 | [M-C₅H₁₁]⁺ |

| 129 | 100 | [C₁₀H₉]⁺ (Base Peak) |

| 117 | 85 | [C₉H₉]⁺ |

| 115 | 70 | [C₉H₇]⁺ |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

IR Spectroscopy

A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS). The electron energy is set to 70 eV. The mass analyzer scans a mass range of m/z 40-400.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

References

discovery and history of alpha-hexylcinnamaldehyde

An In-depth Technical Guide to the Discovery and History of alpha-Hexylcinnamaldehyde (B145862)

Introduction

alpha-Hexylcinnamaldehyde (HCA), also known commercially as hexyl cinnamal, is a widely utilized aromatic compound in the fragrance and flavor industries. Chemically, it is a member of the cinnamaldehyde (B126680) class, featuring a hexyl substituent at the alpha position of the carbon chain.[1][2] Renowned for its characteristic mild, floral, and distinctly jasmine-like aroma, HCA is a staple ingredient in a vast array of consumer products, including perfumes, cosmetics, soaps, and detergents.[3][4] While it is found naturally in the essential oil of chamomile (Matricaria chamomilla), the vast majority of HCA used commercially is produced synthetically to meet global demand.[5][6][7] This guide provides a detailed overview of the history, synthesis, properties, and applications of this significant aroma chemical.

History and Discovery

The precise date of the first synthesis of alpha-hexylcinnamaldehyde is not clearly documented in readily available literature. However, its development can be situated within the broader context of the expansion of the synthetic aroma chemical industry in the early-to-mid 20th century. The fundamental chemistry for its synthesis, the Claisen-Schmidt condensation, was first described independently by Rainer Ludwig Claisen and J. G. Schmidt in 1880 and 1881.[8] The application of this reaction to produce various unsaturated aldehydes for industrial purposes is highlighted by patents from that era, such as a 1936 patent from Du Pont concerning the "Manufacture of unsaturated aldehydes".[9] By the mid-20th century, HCA was an established component in perfumery, valued for its substantive floral note and stability, particularly in alkaline media like soap.[3] Today, it is one of the most common fragrance ingredients, regulated for safe use by international bodies such as the International Fragrance Association (IFRA).[6]

References

- 1. alpha-Hexylcinnamaldehyde | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HEXYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 3. alpha-Hexylcinnamaldehyde | 101-86-0 [chemicalbook.com]

- 4. atamankimya.com [atamankimya.com]

- 5. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]

- 6. alpha-Hexylcinnamaldehyde | The Fragrance Conservatory [fragranceconservatory.com]

- 7. alpha-hexyl cinnamaldehyde, 101-86-0 [perflavory.com]

- 8. praxilabs.com [praxilabs.com]

- 9. CN103539647A - Method for synthesizing alpha-hexylcinnamaldehyde by directly using low content n-octanal - Google Patents [patents.google.com]

The Biological Activities of 2-Benzylideneoctanal and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylideneoctanal, also known as α-hexylcinnamaldehyde, is an aromatic aldehyde widely utilized in the fragrance industry.[1] Beyond its olfactory properties, this compound and its structural analogs, derivatives of cinnamaldehyde (B126680), are gaining attention for their diverse biological activities. This technical guide provides an in-depth overview of the current scientific understanding of the antimicrobial, cytotoxic, and anti-inflammatory properties of this compound and related compounds. The information is presented to support further research and drug development initiatives in these areas.

Antimicrobial Activity

This compound and its analogs have demonstrated notable antimicrobial properties against a range of microorganisms. The primary mechanism of action is believed to involve the disruption of bacterial cell membranes and the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of α-hexylcinnamaldehyde and its oxime derivative against various bacterial strains.

| Compound | Microorganism | MIC (mg/L) |

| α-Hexylcinnamaldehyde Oxime | Staphylococcus aureus | 37.50 |

| α-Hexylcinnamaldehyde Oxime | Enterococcus hirae | 18.75 |

Data sourced from a study on the antimicrobial potential of minor oxime constituents of essential oils.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of microorganisms.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Sterile broth medium (e.g., Mueller-Hinton Broth)

-

Pipettes and sterile tips

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to ensure solubility in the aqueous broth.

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in the 96-well plate using sterile broth. This creates a gradient of concentrations to be tested.

-

Inoculum Preparation: The bacterial strain is cultured in broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted test compound is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[2][3] For lipophilic compounds like this compound, the use of a surfactant like Tween 80 in the broth may be necessary to improve solubility and obtain accurate results.[4][5]

Cytotoxic Activity

While exhibiting antimicrobial effects, some cinnamaldehyde analogs have also been investigated for their potential as cytotoxic agents against cancer cells. The lipophilic nature of these compounds may facilitate their interaction with cellular membranes, potentially leading to cytotoxic or chemosensitizing effects.

Quantitative Cytotoxicity Data

A study on α-hexylcinnamaldehyde demonstrated low intrinsic cytotoxicity but a significant synergistic effect in increasing the cytotoxicity of the chemotherapeutic drug doxorubicin (B1662922) in various human cancer cell lines.[6][7]

| Cell Line | Compound Combination | IC50 of Doxorubicin Reduction |

| Caco-2 | Doxorubicin + HCA (IC10) | ~3-fold |

| Caco-2 | Doxorubicin + HCA (IC20) | ~7-fold |

| CCRF/CEM | Doxorubicin + HCA (IC10) | ~5-fold |

| CCRF/CEM | Doxorubicin + HCA (IC20) | ~50-fold |

| CEM/ADR5000 | Doxorubicin + HCA (IC10) | ~4-fold |

| CEM/ADR5000 | Doxorubicin + HCA (IC20) | ~8-fold |

HCA: α-Hexylcinnamaldehyde. Data adapted from Di Giacomo et al., 2016.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8][9][10][11]

Materials:

-

Human cancer cell lines (e.g., Caco-2, CCRF/CEM)

-

Complete cell culture medium

-

Test compound (e.g., α-hexylcinnamaldehyde)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours in a CO₂ incubator at 37°C.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plate is then incubated for a further 1-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.

Anti-inflammatory Activity and Signaling Pathways

The parent compound, cinnamaldehyde, has been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways. It is plausible that this compound and its analogs share similar mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Cinnamaldehyde has been shown to inhibit the activation of NF-κB induced by inflammatory stimuli like lipopolysaccharide (LPS).[12][13][14] This inhibition prevents the transcription of pro-inflammatory cytokines such as TNF-α and interleukins.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade involved in inflammation. Cinnamaldehyde has been found to suppress the phosphorylation of JAK2 and STAT3, key events in the activation of this pathway, thereby reducing the production of pro-inflammatory mediators.[15][16][17][18][19][20]

Experimental Protocol: Western Blot for Signaling Protein Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for studying the effects of compounds on signaling pathways.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the proteins of interest (e.g., phospho-JAK2, phospho-STAT3, IκBα, NF-κB p65)

-

Secondary antibodies conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the target protein. After washing, the membrane is incubated with a secondary antibody that binds to the primary antibody and is conjugated to an enzyme.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Analysis: The light signal is captured by an imaging system, and the intensity of the bands, which corresponds to the amount of protein, is quantified using densitometry software.[16]

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with a spectrum of biological activities. While their antimicrobial and chemosensitizing effects are beginning to be elucidated, further research is warranted. The anti-inflammatory mechanisms, largely inferred from the parent compound cinnamaldehyde, require direct investigation for these larger analogs. Future studies should focus on establishing comprehensive structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of these compounds. Such efforts will be crucial in unlocking their full therapeutic potential.

References

- 1. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. benchchem.com [benchchem.com]

- 4. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. α-Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 7. α-Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cinnamaldehyde Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Cinnamaldehyde and nitric oxide attenuate advanced glycation end products-induced the Jak/STAT signaling in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of 2-Benzylideneoctanal: A Technical Guide

The second, more targeted search for "2-benzylideneoctanal" and its synonym "alpha-hexylcinnamaldehyde" has yielded some relevant information, but a comprehensive in vitro toxicological profile with detailed quantitative data and experimental protocols is still lacking.

From the search results, I have found:

-

A study that evaluated the cytotoxicity of α-hexylcinnamaldehyde on HEK293T cells, but it only provides a qualitative observation of no changes in cell morphology and a general statement of low toxicity without specific IC50 values.

-

Several mentions of genotoxicity testing for the read-across material α-amylcinnamaldehyde, stating it was not mutagenic in the Ames test. However, specific data for this compound is not provided.

-

An article on the antimutagenicity of α-hexylcinnamaldehyde, which suggests it is not mutagenic itself but can inhibit the genotoxicity of other compounds. Again, the raw data for its own mutagenicity is not detailed.

-

Information on skin sensitization, which is a key toxicological endpoint for fragrance ingredients. The search results discuss the Adverse Outcome Pathway (AOP) for skin sensitization and various in vitro and in chemico methods (DPRA, KeratinoSens™, h-CLAT) that are used to assess it. However, no specific results for this compound in these assays were found.

-

A safety data sheet that mentions this compound may cause an allergic skin reaction, but this is a hazard statement and not quantitative in vitro data.

-

The searches for "in vitro metabolism" did not yield specific studies on this compound.

Therefore, while I have a better understanding of the types of in vitro assays relevant to this compound, I still need to find specific quantitative data from these assays for this compound to fulfill the user's request. I will need to perform more targeted searches to find studies that have explicitly tested this compound or alpha-hexylcinnamaldehyde (B145862) in these specific in vitro assays and reported quantitative results.The latest search has provided some valuable quantitative and qualitative data for the in vitro toxicological profile of this compound (alpha-hexylcinnamaldehyde).

Specifically, I have found:

-

Skin Sensitization (DPRA): Multiple sources indicate that α-hexylcinnamaldehyde is classified as a weak sensitizer (B1316253) or negative in the Direct Peptide Reactivity Assay (DPRA). One study provides specific peptide depletion percentages.

-

Cytotoxicity: A study on cancer cell lines provides IC50 values for α-hexylcinnamaldehyde, although the primary focus was on its synergistic effects with an anticancer drug. Another study on HEK293T cells suggests low toxicity but lacks quantitative IC50 data.

-

Genotoxicity (Ames Test): There are conflicting reports. Some sources state it is not mutagenic in the Ames test, while others suggest it may have weak mutagenic activity. Quantitative data on revertant colonies is still needed for a thorough analysis.

-

Genotoxicity (Micronucleus Test): I have not yet found specific results for this compound in the in vitro micronucleus assay.

-

KeratinoSens™ and h-CLAT: I have not found specific quantitative results for this compound in these assays, which are key for assessing skin sensitization potential.

To create the in-depth technical guide, I need to:

-

Find a reliable source with quantitative data for the Ames test to address the conflicting reports.

-